CTP Synthetase Activation: 6-TGTP vs. GTP
In a structure-activity study of GTP analogs activating glutamine-dependent CTP synthetase, 6-thio-GTP demonstrated a KA (apparent activation constant) of 0.035 mM compared to 0.081 mM for the natural substrate GTP under identical guanosine-free assay conditions [1]. The kact values were 8.5/sec for 6-thio-GTP versus 10.6/sec for GTP, indicating that while the analog achieves a slightly lower maximal activation rate (80% of GTP), it requires less than half the concentration to achieve half-maximal activation [1]. The Ki values for competitive inhibition were comparable (0.27 mM vs. 0.28 mM). Among the GTP analogs tested, the activation hierarchy was GTP ≈ 6-thio-GTP > ITP > guanosine 5'-tetraphosphate > O(6)-methyl-GTP > 2'-deoxy-GTP [2].
| Evidence Dimension | KA (apparent activation constant) for CTP synthetase allosteric activation |
|---|---|
| Target Compound Data | KA = 0.035 mM; kact = 8.5/sec |
| Comparator Or Baseline | GTP (natural substrate): KA = 0.081 mM; kact = 10.6/sec |
| Quantified Difference | KA ratio (GTP/6-TGTP) = 2.3; 6-TGTP achieves half-maximal activation at 43% of GTP concentration |
| Conditions | 0 mM guanosine; glutamine-dependent CTP formation assay |
Why This Matters
Researchers studying GTP-dependent allosteric regulation should select 6-TGTP when higher apparent binding affinity is required at lower nucleotide concentrations.
- [1] BRENDA Enzyme Database. EC 6.3.4.2 - CTP synthase (glutamine hydrolyzing). Kinetic data entry 674909: 6-thioguanosine 5'-triphosphate. View Source
- [2] BRENDA Enzyme Database. EC 6.3.4.2 - CTP synthase (glutamine hydrolyzing). Structure-activity study summary. View Source
